Orthogonal Synthetic Utility: Retention of C-Br Bond Integrity in Pd-Catalyzed Desulfitative Arylation
The target compound possesses both a sulfonyl chloride and an aryl bromide group. Class-level evidence demonstrates that closely related bromobenzenesulfonyl chlorides undergo Pd-catalyzed desulfitative arylation without cleavage of the C-Br bond [1]. This chemoselectivity is a critical differentiator compared to non-brominated benzenesulfonyl chlorides (e.g., 3-fluorobenzenesulfonyl chloride), which lack a secondary cross-coupling handle. The retained aryl bromide in the target compound can subsequently participate in orthogonal palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, as demonstrated for structurally related bromo-substituted benzenesulfonyl chloride building blocks [2].
| Evidence Dimension | Chemoselectivity in Pd-catalyzed desulfitative arylation (C-Br bond integrity) |
|---|---|
| Target Compound Data | C-Br bond retained (class inference based on 2-bromobenzenesulfonyl chloride analog) |
| Comparator Or Baseline | 3-Fluorobenzenesulfonyl chloride (CAS 701-27-9) and other non-brominated benzenesulfonyl chlorides |
| Quantified Difference | Not quantifiable as a direct comparison; the qualitative difference is the presence vs. absence of an orthogonal aryl bromide handle for subsequent cross-coupling reactions. |
| Conditions | Pd-catalyzed desulfitative arylation with heteroarenes |
Why This Matters
This orthogonal reactivity enables convergent and modular synthetic strategies, reducing step count and increasing synthetic efficiency in complex molecule construction.
- [1] Skhiri, A.; Beladhria, A.; Yuan, K.; Soulé, J.-F.; Salem, R. B.; Doucet, H. Pd-Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzene-sulfonyl Chlorides as Coupling Partners: One Step Access to (Poly)halo-Substituted Bi(hetero)aryls. Eur. J. Org. Chem. 2015, 2015 (20), 4428-4436. View Source
- [2] Willis, M. C.; et al. Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Tetrahedron 2019, 76 (1), 130782. View Source
